molecular formula C9H7ClN4O B12951320 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B12951320
M. Wt: 222.63 g/mol
InChI Key: CAHWYJITLXZQDB-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the reaction of 3-bromo-5-methoxypyridine-2-amine with 2-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at a temperature range of 20-30°C for about 8 hours. This is followed by the addition of a diazabicycloundecene catalyst and heating the reaction mixture to 50-60°C for an additional 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups makes it a versatile intermediate for the synthesis of various bioactive compounds.

Properties

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

2-amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7ClN4O/c1-15-5-2-7(10)8-6(3-11)9(12)13-14(8)4-5/h2,4H,1H3,(H2,12,13)

InChI Key

CAHWYJITLXZQDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C(=N2)N)C#N)C(=C1)Cl

Origin of Product

United States

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